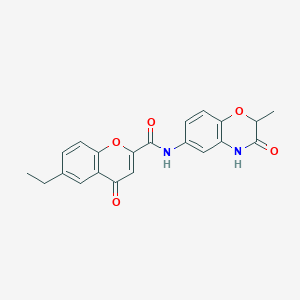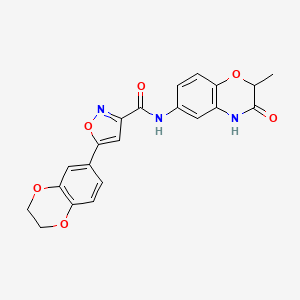![molecular formula C21H26N2OS B11315438 1-cyclohexyl-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11315438.png)
1-cyclohexyl-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-CYCLOHEXYL-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a cyclopentapyrimidine core with various substituents, including a cyclohexyl group and a 3-methylphenylmethylsulfanyl group
準備方法
The synthesis of 1-CYCLOHEXYL-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Cyclopentapyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexyl Group: This step may involve alkylation reactions using cyclohexyl halides.
Attachment of the 3-Methylphenylmethylsulfanyl Group: This can be done through nucleophilic substitution reactions using suitable sulfanyl reagents.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反応の分析
1-CYCLOHEXYL-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-CYCLOHEXYL-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or optical activity.
Biological Studies: It can be used as a probe or tool in biological research to study various biochemical processes.
作用機序
The mechanism of action of 1-CYCLOHEXYL-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
1-CYCLOHEXYL-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be compared with other similar compounds, such as:
1-CYCLOHEXYL-N-{[1-(4-METHYLPHENYL)-1H-INDOL-3-YL]METHYL}METHANAMINE: This compound shares structural similarities but differs in its core structure and substituents.
2-(4-BENZOYLPHENOXY)-1-[2-(1-METHYL-1H-INDOL-3-YL)METHYL]-1H-BENZO[D]IMIDAZOL-1-YL ETHANONE: Another compound with a complex heterocyclic structure, used in antimicrobial studies.
特性
分子式 |
C21H26N2OS |
|---|---|
分子量 |
354.5 g/mol |
IUPAC名 |
1-cyclohexyl-4-[(3-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C21H26N2OS/c1-15-7-5-8-16(13-15)14-25-20-18-11-6-12-19(18)23(21(24)22-20)17-9-3-2-4-10-17/h5,7-8,13,17H,2-4,6,9-12,14H2,1H3 |
InChIキー |
DITWTBYZTRTHHT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CSC2=NC(=O)N(C3=C2CCC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-Chlorobenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11315358.png)
![2-(3,5-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11315362.png)
![4-[(2-chlorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11315370.png)
![N-(2-fluorobenzyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11315371.png)
![2-{2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B11315372.png)
![2-(4-chlorophenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11315381.png)

![N-(4-ethylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11315389.png)
![Ethyl 2-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11315393.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11315400.png)

![6-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315431.png)
![7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B11315434.png)

